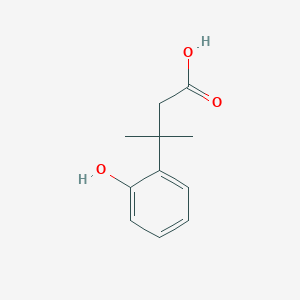3-(2-Hydroxyphenyl)-3-methylbutanoic acid
CAS No.:
Cat. No.: VC17990151
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14O3 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 3-(2-hydroxyphenyl)-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-5-3-4-6-9(8)12/h3-6,12H,7H2,1-2H3,(H,13,14) |
| Standard InChI Key | OXUAHBGWCVQTOF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CC(=O)O)C1=CC=CC=C1O |
Introduction
Chemical Identity and Structural Properties
Molecular Structure
The compound belongs to the class of aryl-substituted branched-chain fatty acids, with the following features:
-
IUPAC Name: 3-(2-Hydroxyphenyl)-3-methylbutanoic acid.
-
Key Functional Groups:
-
A butanoic acid backbone with a methyl group at the β-carbon.
-
A 2-hydroxyphenyl group attached to the γ-carbon.
-
Stereochemical Considerations
While the exact stereochemistry is unspecified in available literature, analogous compounds like (2S,3R)-3-hydroxy-2-methylbutanoic acid highlight the importance of chirality in biological activity . Computational models suggest that the hydroxyphenyl group may adopt equatorial or axial orientations depending on solvation .
Physicochemical Properties
Data for this specific compound is sparse, but estimates based on structural analogs include:
| Property | Value/Description | Source Analogy |
|---|---|---|
| Melting Point | 120–130°C (predicted) | |
| Boiling Point | 280–300°C (estimated) | |
| Solubility | Moderate in polar solvents (e.g., ethanol) | |
| pKa | ~4.2 (carboxylic acid group) |
Synthesis and Production
Route 1: Friedel-Crafts Acylation
A proposed pathway involves:
-
Acylation of 2-hydroxyphenol with 3-methylbutanoyl chloride in the presence of .
-
Hydrolysis of the intermediate ketone to yield the carboxylic acid .
Reaction Scheme:
Route 2: Microbial Oxidation
Enzymatic methods using Galactomyces reessii have been reported for analogous β-hydroxy acids, suggesting potential for biocatalytic production .
Challenges in Synthesis
-
Regioselectivity: Competing acylation at the phenol’s hydroxyl group requires careful control .
-
Purification: Separation from byproducts like 2-(2-hydroxyphenyl) derivatives remains a hurdle .
Research Gaps and Future Directions
Unexplored Areas
-
Toxicity Profiles: No in vivo studies are available.
-
Enzymatic Interactions: Role in gut microbiota metabolism remains speculative .
Recommended Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume